3-Morpholin-4-Yl-Propionic Acid Hydrochloride
Overview
Description
3-Morpholin-4-Yl-Propionic Acid Hydrochloride (3MPAHCl), also known as 3-Morpholine-4-Ylpropionic Acid Hydrochloride, is an organic compound commonly used in scientific research applications. It is a white crystalline solid with a molecular weight of 205.6 g/mol and a melting point of 145-147°C. 3MPAHCl is a derivative of morpholine, a heterocyclic compound containing a nitrogen atom in the ring. Morpholine has a wide range of applications, including pharmaceuticals, agrochemicals, and other industrial applications.
Scientific Research Applications
Synthesis of Biologically Active Heterocyclic Compounds
- The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is significant in the synthesis of biologically active heterocyclic compounds. This compound stabilizes its structure through a combination of strong and weak hydrogen bonds, crucial in developing novel pharmaceuticals (Mazur, Pitucha, & Rzączyńska, 2007).
Potential in Antidepressant and Antitumor Applications
- Studies have shown potential in antidepressant applications, as in the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, which exhibited antidepressant activities in pre-clinical tests (Yuan, 2012).
- Similarly, compounds derived from 3-(morpholin-4-yl)propionic acid hydrochloride have been tested for their antitumor activities, suggesting its potential use in cancer research (Isakhanyan et al., 2016).
Synthesis of Water-Soluble Neurokinin-1 Receptor Antagonists
- The compound has been used in creating orally active, water-soluble neurokinin-1 receptor antagonists, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Inhibitory Activity against Xanthine Oxidase
- Research includes the evaluation of compounds for inhibitory activity against xanthine oxidase, an enzyme associated with gout and other inflammatory conditions. This suggests its potential application in the treatment of such diseases (Šmelcerović et al., 2013).
Synthesis of Derivatives for Analgesic and Anti-Inflammatory Activity
- The compound has been used in synthesizing new derivatives with demonstrated analgesic and anti-inflammatory activities, providing a basis for developing new therapeutic agents (Drapak et al., 2022).
Dielectric Properties in Ionic Compounds
- Studies on the structure and dielectric properties of ionic compounds involving 3-morpholin-4-yl-propionic acid hydrochloride contribute to understanding the material's physical properties, which could be vital in materials science and electronics (Wang et al., 2015).
Pharmacological Screening for Antihypoxic Effects
- Pharmacological screening of compounds derived from 3-morpholin-4-yl-propionic acid hydrochloride has revealed high antihypoxic effects, suggesting its potential use in developing treatments for conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
Application in Organometallic Chemistry
- The compound has been used in the synthesis of organometallic compounds, expanding its applications beyond traditional pharmaceutical uses. This includes its use in palladium and mercury complexation, indicating its versatility in chemical synthesis (Singh et al., 2000).
Synthesis of Non-Nitrogen Containing Morpholine Isosteres
- Research includes the synthesis of non-nitrogen containing morpholine isosteres, which have applications in novel inhibitors of the PI3K-AKT-mTOR pathway, a crucial area in cancer and other disease treatments (Hobbs et al., 2019).
properties
IUPAC Name |
3-morpholin-4-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHMPKUDAJSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375038 | |
Record name | 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-Yl-Propionic Acid Hydrochloride | |
CAS RN |
6319-95-5 | |
Record name | 6319-95-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholin-4-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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